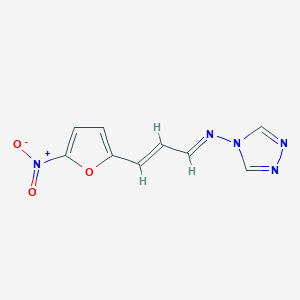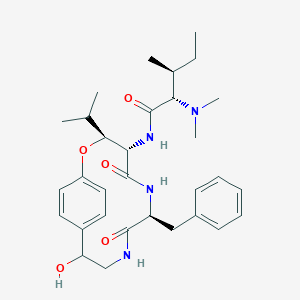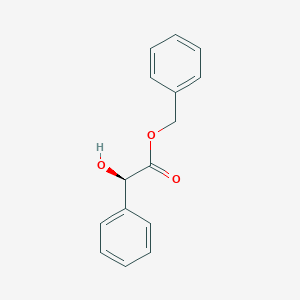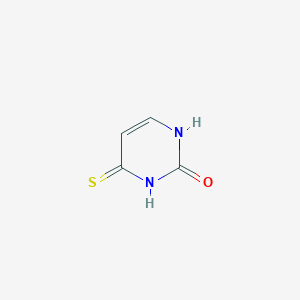
4-Thiouracil
Overview
Description
4-Thiouracil is a heterocyclic organic compound with a pyrimidine skeleton. It is a derivative of the nucleobase uracil, where a sulfur atom replaces the oxygen atom at position 4. This compound is naturally found in the 4-thiouridine nucleotide .
Mechanism of Action
Target of Action
4-Thiouracil, similar to other thiourea antithyroid agents like Propylthiouracil , primarily targets the thyroid peroxidase (TPO) enzyme . TPO plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for regulating the body’s metabolism .
Mode of Action
This compound acts by binding to the thyroid peroxidase enzyme, thereby inhibiting the conversion of iodide to iodine . This interaction interferes with the normal incorporation of iodine into the thyroglobulin protein, which is a necessary step in the formation of thyroid hormones . By blocking this process, this compound effectively inhibits the production of new thyroid hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of thyroid hormones. By inhibiting the action of thyroid peroxidase, this compound disrupts the iodination of thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3) . This results in a decrease in the levels of these hormones, thereby reducing the symptoms of conditions like hyperthyroidism .
Pharmacokinetics
The compound is expected to concentrate in the thyroid gland, where it exerts its effects
Result of Action
The primary result of this compound’s action is a decrease in the production of thyroid hormones . This leads to a reduction in the metabolic rate, which can alleviate symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photoactivatable properties allow it to act as an energy donor to produce singlet oxygen when it absorbs ultraviolet light >300 nm in the presence of oxygen . This unique property makes this compound a useful probe in certain RNA structure detection and nucleic acid contact studies
Biochemical Analysis
Biochemical Properties
4-Thiouracil: is a site-specific, photoactivatable probe used to detect RNA structures and nucleic acid-nucleic acid contacts . It absorbs ultraviolet light >300 nm and, in the presence of oxygen, acts as an energy donor to produce singlet oxygen by triplet-triplet energy transfer .
Cellular Effects
This compound: plays a crucial role in RNA expression dynamics, which are essential for the establishment of complex cellular phenotypes and/or rapid cellular adaptation to environmental changes . It is incorporated into newly transcribed RNA in cells, allowing the isolation of RNA from a given cell population of a complex tissue .
Molecular Mechanism
The molecular mechanism of This compound involves its conversion into 4-thiouridine and subsequent incorporation into newly transcribed RNA in cells engineered to express Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) . This process allows the isolation of RNA from a given cell population of a complex tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, This compound is used for pulse labeling of RNA, allowing the isolation of RNA from a given cell population of a complex tissue . This method avoids transcriptional changes induced by cell isolation trauma and identifies actively transcribed RNAs .
Dosage Effects in Animal Models
In animal models, This compound is delivered to transgenic mice to thio-label cell lineage–specific transcripts
Metabolic Pathways
The metabolic pathways of This compound involve its conversion into 4-thiouridine and subsequent incorporation into newly transcribed RNA . This process is enhanced in the presence of the Toxoplasma gondii uracil phosphoribosyltransferase (UPRT) .
Transport and Distribution
The transport and distribution of This compound It is known that this compound is readily taken up by cells and incorporated into RNA as it is transcribed in vivo .
Subcellular Localization
The subcellular localization of This compound is primarily within the RNA of cells, where it is incorporated into newly transcribed RNA . This allows the isolation of RNA from a given cell population of a complex tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thiouracil can be synthesized through various methods. One common approach involves the reaction of thiourea with malonic acid derivatives under acidic conditions. Another method includes the cyclization of thiourea with β-ketoesters .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of thiourea with ethyl acetoacetate, followed by cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Thiouracil undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form uracil-6-sulfonate.
Substitution: The sulfur atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Uracil and uracil-6-sulfonate.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
4-Thiouracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: this compound is used for RNA labeling in molecular biology studies.
Comparison with Similar Compounds
2-Thiouracil: Similar to 4-Thiouracil but with the sulfur atom at position 2.
2,4-Dithiouracil: Contains sulfur atoms at both positions 2 and 4.
Propylthiouracil: Used as an antithyroid agent in the treatment of hyperthyroidism.
Uniqueness of this compound: this compound is unique due to its specific incorporation into RNA and its ability to generate reactive oxygen species upon light exposure. This makes it particularly valuable in photodynamic therapy and RNA research .
Properties
IUPAC Name |
4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONXEQGWXGFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207840 | |
| Record name | 4-Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-28-6 | |
| Record name | 4-Thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-thiouracil?
A1: The molecular formula of this compound is C4H4N2OS, and its molecular weight is 128.16 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits unique spectroscopic properties:
- UV-Vis Absorption: 4TU strongly absorbs UVA radiation, with a significant redshift compared to uracil. []
- Fluorescence: While uracil exhibits very weak fluorescence, 4TU can be detected by its fluorescence after reacting with singlet oxygen to form uracil-6-sulfonate. []
- Phosphorescence: 4TU demonstrates phosphorescence with a quantum yield influenced by its chemical environment and the presence of substituents. []
- Infrared (IR) Spectroscopy: Distinct IR spectral bands distinguish 4TU from its canonical counterpart, uracil, and its tautomers. [, ]
- NMR Spectroscopy: (1)H and (14)N NMR, particularly in combination with NQR (Nuclear Quadrupole Resonance), provide valuable insights into the electronic environment, tautomeric forms, and hydrogen bonding interactions of 4TU. []
Q3: How does this compound interact with biological systems?
A3: 4TU can be incorporated into RNA in place of uracil by living organisms. [, , , ] This incorporation enables researchers to study RNA synthesis, degradation, and interactions with proteins. [, ] For example, 4TU has been used to investigate the structure of U6 snRNA by identifying accessible cytosine residues for sulfhydrolysis to this compound. []
Q4: Can you elaborate on the use of this compound as a photo-crosslinking agent?
A4: Upon UV irradiation, 4TU efficiently populates a reactive triplet state, which can form covalent bonds with nearby molecules. [] This photo-crosslinking ability has been utilized to study RNA structures, RNA-protein interactions, and develop potential therapeutic agents. [, , , ]
Q5: How does the presence of a deoxyribose moiety, as in 5-bromo-4-thio-2′-deoxyuridine (BrSdU), affect the properties of this compound?
A5: Studies investigating dissociative electron attachment to BrSU and BrSdU revealed that the deoxyribose moiety in BrSdU influences the fragmentation pattern observed upon electron capture. [] The presence of the deoxyribose moiety seems to limit the release of bromine anions, possibly due to proton transfer reactions within the transient negative ions. []
Q6: What is the significance of this compound's ability to generate singlet oxygen?
A6: Upon UV excitation, the triplet state of 4TU can transfer energy to molecular oxygen, generating reactive singlet oxygen (1O2). [, ] This property is significant for several reasons:
- Photodynamic Therapy: The efficient generation of singlet oxygen makes 4TU and its derivatives promising candidates for photodynamic therapy, a treatment modality using light and photosensitizers to destroy cancerous or diseased cells. [, , ]
- DNA Damage: Singlet oxygen is a reactive oxygen species that can damage DNA. Understanding the mechanisms of singlet oxygen generation by 4TU is crucial for comprehending DNA damage pathways and developing strategies to mitigate photodamage. []
Q7: How does this compound compare to 2-thiouracil and 2,4-dithiouracil in terms of photoreactivity?
A7: this compound, 2-thiouracil, and 2,4-dithiouracil exhibit distinct photoreactivities due to the position of the sulfur atom(s). [, ] 2,4-dithiouracil demonstrates the highest singlet oxygen yield among these thiobases, making it potentially more effective for photocrosslinking and phototherapeutic applications. []
Q8: How has computational chemistry been employed to study this compound?
A8: Computational chemistry methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding various aspects of 4TU:
- Tautomeric Equilibria: DFT calculations have been used to determine the relative stabilities of different tautomeric forms of 4TU in the gas phase and in solution. [, , ] These studies have shown that the oxo-thione form is the most stable tautomer in both gas and aqueous phases. [, ]
- Excited State Properties: High-level ab initio calculations have been used to investigate the vertical singlet and triplet electronic transitions of 4TU, providing insights into its photophysical properties. []
- Hydrogen Bonding and Hydration: DFT studies have examined the hydrogen-bonding patterns and hydration effects on the molecular structure of 4TU, providing insights into its interactions with water molecules. [, ]
- Molecular Docking: Docking calculations have been performed to predict the binding interactions of 4TU and its derivatives with various biological targets, including proteins and DNA/RNA microhelixes, to understand their potential therapeutic applications. []
- Reaction Mechanisms: Theoretical methods have been employed to investigate the mechanisms of photochemical reactions involving 4TU, such as its cross-linking reaction with thymine, providing insights into the photoinduced damage of DNA and RNA. []
Q9: What is the structure-activity relationship (SAR) of this compound and its derivatives?
A9: The position of the sulfur atom significantly influences the photophysical and photochemical properties of thiouracils. [, ] Studies have shown that 2,4-dithiouracil exhibits a faster intersystem crossing rate and higher singlet oxygen yield compared to this compound, highlighting the impact of sulfur substitution on photoreactivity. [, ]
Q10: What is known about the stability of this compound under various conditions?
A10: While specific data on the stability of 4TU under various conditions is limited in the provided research, it's important to note that thionucleobases, in general, can be sensitive to oxidation. [] Formulation strategies may be required to improve the stability of 4TU in solution or during storage.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


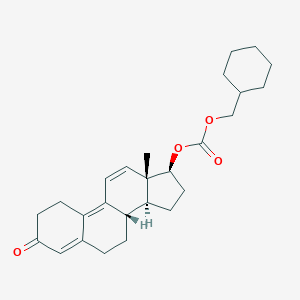
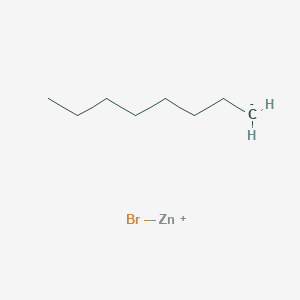
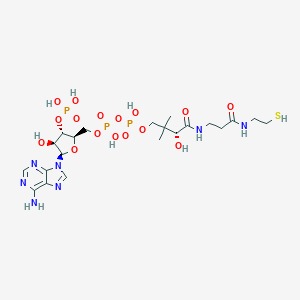

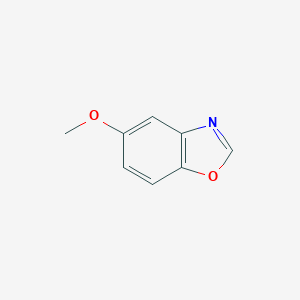

![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
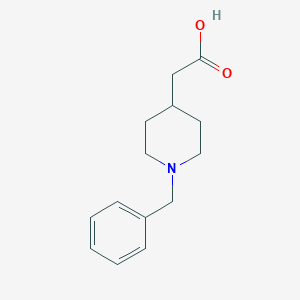
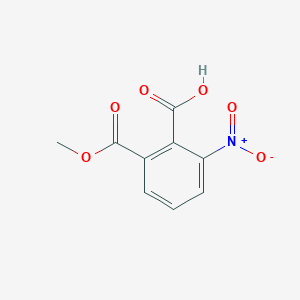
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
